molecular formula C7H13NO B1329634 Hexahydro-1H-azepine-1-carbaldehyde CAS No. 25114-81-2

Hexahydro-1H-azepine-1-carbaldehyde

Cat. No. B1329634
CAS RN: 25114-81-2
M. Wt: 127.18 g/mol
InChI Key: AIPVTTKYSPOWFO-UHFFFAOYSA-N
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Description

Hexahydro-1H-azepine-1-carbaldehyde, also known as HHC, is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclic aldehyde that is commonly used in the synthesis of various organic compounds. HHC has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Cyclization Modes and Chemical Synthesis

  • Research has explored the temperature-dependent intramolecular cyclization modes in the synthesis of various azepine derivatives, including 5H-Benzo[e]pyrrolo[1,2-a]azepine-1-carbaldehydes. These studies are crucial for understanding the formation of complex heterocyclic compounds (Nayak, Kang, & Kim, 2017).
  • Synthesis of tritium-labelled mecillinam, a potent β-lactam antibiotic, involved the use of azepine derivatives as intermediates. This highlights the role of azepines in the development of radiolabelled compounds for pharmaceutical applications (Frederiksen & Grue-Sørensen, 2003).

Development of Novel Heterocyclic Rings

  • A new strategy for constructing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one rings using tertiary enamides showcases the versatility of azepine derivatives in creating diverse heterocyclic structures (Zhu, Zhao, & Wang, 2015).
  • The formation of pyrrolo[1,2-a]azepin-7(6H)-one skeletons through a phase-transfer catalyst promoted transformation illustrates the potential of azepine-based compounds in synthesizing complex aza-heterocycles (Huang & Shi, 2012).

Photophysical and Photochemical Studies

  • The photophysical properties of coumarin-3-carbaldehyde (dihydrodinaphtho[2,1-c:1',2'-e]azepin-N-yl)imines have been investigated, demonstrating the significance of azepine derivatives in understanding solvent polarity effects on fluorescence characteristics (Cigáň et al., 2012).
  • Studies on the photochemical behavior of 3H-azepine have led to the discovery of novel tricyclic and ten-membered-ring derivatives, expanding the understanding of azepine's reactivity under light irradiation (Satake et al., 2001).

Application in Organic Synthesis

  • The synthesis of novel 1,5-Benzodiazepine derivatives containing a Thieno[2, 3-d] Pyrimidine core unit from chalcones demonstrates the application of azepine derivatives in creating biologically active molecules with potential antimicrobial activities (Prabhakar et al., 2017).
  • The synthesis of 2,5-dihydro-1H-benzo[c]azepines via decarboxylative annulations shows the versatility of azepine derivatives in generating polycyclic ring systems, highlighting their role in efficient and scalable organic syntheses (Tang et al., 2015).

properties

IUPAC Name

azepane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-8-5-3-1-2-4-6-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPVTTKYSPOWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179802
Record name Hexahydro-1H-azepine-1-carbaldehyde
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-1H-azepine-1-carbaldehyde

CAS RN

25114-81-2
Record name N-Formylhexahydroazepine
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Record name Hexahydro-1H-azepine-1-carbaldehyde
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Record name Hexahydro-1H-azepine-1-carbaldehyde
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Synthesis routes and methods

Procedure details

Ethyl formate (22.2 G, 0.3M) was added dropwise under nitrogen to hexahydro-1H-azepine (19.8 G, 0.2M) in such a way that a gentle reflux is maintained during the addition. The reaction mixture was then allowed to stir overnight. The volatile materials were evaporated at room temperature and ~20 mm. The residue was distilled in vacuo to give 1-(Formyl)-Hexahydro-1H-Azepine (bp. 56°-8°/3-4 mm; 84%).
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